(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate
CAS No.:
Cat. No.: VC17953630
Molecular Formula: C30H32O9
Molecular Weight: 536.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32O9 |
|---|---|
| Molecular Weight | 536.6 g/mol |
| IUPAC Name | (10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate |
| Standard InChI | InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3 |
| Standard InChI Key | OFDWKHIQKPKRKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a tetracyclic core comprising fused benzene and dioxane rings, substituted with hydroxyl, methoxy, and methyl groups. Its IUPAC name reflects the stereochemical arrangement of substituents: [(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate . The benzoate ester at position 11 enhances its lipophilicity, influencing bioavailability and receptor interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C30H32O9 |
| Molecular Weight | 536.6 g/mol |
| IUPAC Name | [(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
| CAS Number | 82042-38-4 |
| SMILES Notation | C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C@HOC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Functional Group Analysis
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Hydroxyl Group (C9): Participates in hydrogen bonding, enhancing solubility and interaction with biological targets.
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Methoxy Groups (C3, C4, C5, C19): Electron-donating effects stabilize the aromatic system and modulate electronic distribution .
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Benzoate Ester (C11): Increases lipid solubility, facilitating membrane permeability.
Synthesis and Modification Strategies
Extraction from Natural Sources
The compound is isolated from Schisandra chinensis and Schisandra sphenanthera via solvent extraction followed by chromatographic purification . Ultrasonic-assisted extraction (UAE) optimizes yield by disrupting plant cell walls, achieving efficiencies of 85–92%.
Esterification and Cyclization
A multi-step synthesis involves:
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Alkylation of a lignan precursor with methyl iodide under basic conditions.
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Esterification with benzoyl chloride in the presence of DMAP (4-dimethylaminopyridine).
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Oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the tetracyclic framework.
Table 2: Synthetic Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | CH3I, K2CO3, DMF, 60°C | 78 |
| Esterification | Benzoyl chloride, DMAP, CH2Cl2 | 65 |
| Cyclization | DDQ, toluene, reflux | 52 |
Derivatives and Analogues
Structural modifications, such as replacing the benzoate with cinnamate or acrylate groups, alter bioactivity. For example, the (E)-2-methylbut-2-enoate analogue shows enhanced cytotoxicity in cancer cell lines.
Biological Activity and Mechanisms
Antioxidant Effects
The compound scavenges free radicals via electron transfer from the phenolic hydroxyl group, exhibiting an IC50 of 12.3 μM in DPPH assays. Comparative studies show 2.1-fold greater activity than ascorbic acid in lipid peroxidation models .
Anti-Inflammatory Action
In murine macrophages, it inhibits NF-κB signaling by suppressing IκBα phosphorylation (85% inhibition at 50 μM), reducing TNF-α and IL-6 production.
Analytical Characterization
Spectroscopic Techniques
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NMR (600 MHz, CDCl3): δ 7.45–7.30 (m, 5H, aromatic protons), δ 5.62 (s, 1H, C9-OH), δ 3.82–3.75 (s, 12H, OCH3) .
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HRMS (ESI-TOF): m/z 537.2012 [M+H]+ (calculated 537.2015).
Table 3: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (C2–C6) | 7.45–7.30 | m | 5H |
| C9-OH | 5.62 | s | 1H |
| OCH3 | 3.82–3.75 | s | 12H |
Applications and Future Directions
Pharmaceutical Development
Formulation studies focus on nanoencapsulation to improve oral bioavailability. Liposomal preparations increase plasma AUC by 3.2-fold in rat models.
Cosmetic Uses
In Schisandra chinensis-fermented extracts, the compound demonstrates collagen synthesis enhancement (32% increase at 10 μg/mL), suggesting anti-aging potential .
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